

An In-depth Technical Guide to the Physicochemical Properties of Germanicol Acetate

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Compound of Interest

Compound Name: *Germanicol acetate*

Cat. No.: *B593601*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological activities of **Germanicol acetate**, a naturally occurring triterpenoid. The information is compiled from scientific literature and databases to support research and development efforts.

Core Physicochemical Properties

Germanicol acetate (CAS No: 10483-91-7) is a pentacyclic triterpenoid derived from various plant sources.^[1] Its core identifying and physical properties are summarized below.

Property	Value	Source
IUPAC Name	[(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl] acetate	[2]
Molecular Formula	C ₃₂ H ₅₂ O ₂	[1][2]
Molecular Weight	468.76 g/mol	[3]
CAS Number	10483-91-7	[1][2][4]
Physical State	Powder	[3][5]
Melting Point	283.5 - 284.5 °C	[4]
Boiling Point	505.1 ± 49.0 °C (Predicted)	[4]
Density	1.02 ± 0.1 g/cm ³ (Predicted)	[4]
XLogP3-AA	10	[2]

Solubility and Spectroscopic Data

The solubility and spectroscopic characteristics are crucial for experimental design and structural confirmation.

Property	Data	Source
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Kovats Retention Index	3343 (Standard non-polar column)	[2][6]
^{13}C NMR	Spectral data has been recorded for this compound.	[2]
^1H NMR	Spectral data is available from certain suppliers.	[5]
Mass Spectrometry	Used for structural elucidation.	[3]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections describe protocols relevant to the study of **Germanicol acetate**.

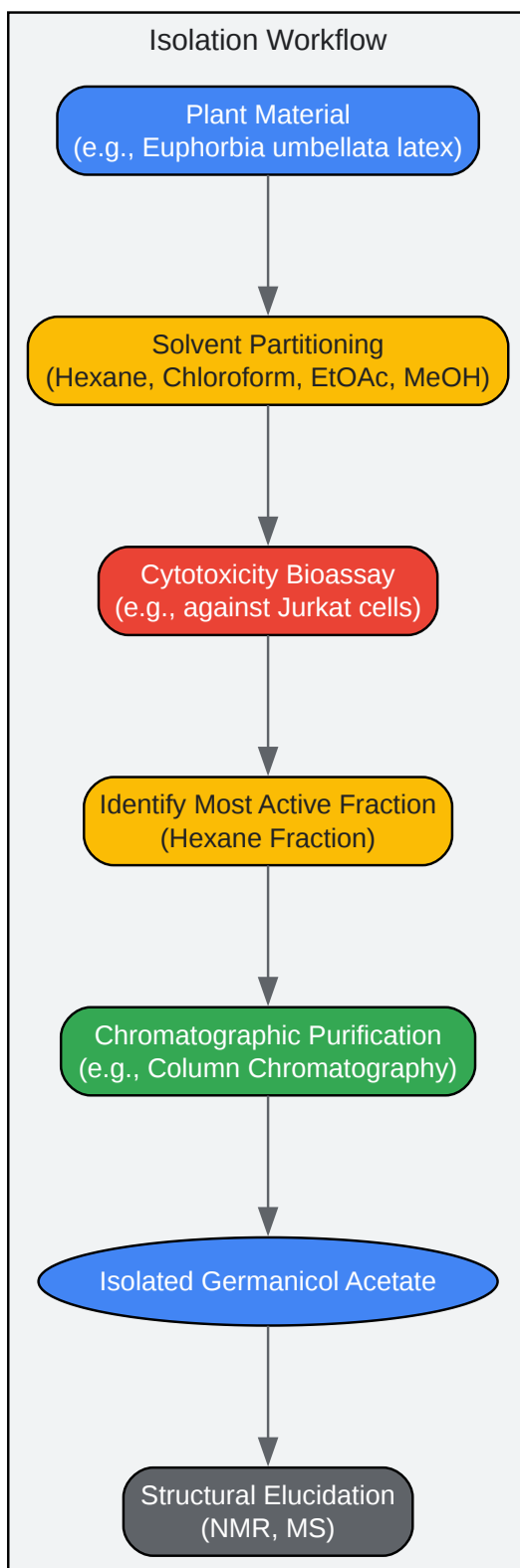
Isolation and Purification from Natural Sources

Germanicol acetate can be isolated from various plants, including the latex of *Euphorbia umbellata*.^[3] The general workflow involves solvent partitioning followed by chromatographic separation.

Protocol: Biomimetic Fractionation of *Euphorbia umbellata* Latex^[3]

- **Extraction & Partitioning:** The latex is subjected to liquid-liquid fractionation using solvents of increasing polarity, typically starting with hexane, followed by chloroform, ethyl acetate, and methanol.
- **Bioassay:** Each fraction is tested for biological activity (e.g., cytotoxicity) to identify the most active fraction. The hexane fraction has been reported to show the highest cytotoxicity against Jurkat cells.^[3]

- **Chromatographic Separation:** The most active fraction (hexane) is subjected to further separation using chromatographic procedures (e.g., column chromatography) to isolate individual compounds.
- **Compound Identification:** The structure of the isolated compounds, including **Germanicol acetate**, is confirmed using spectroscopic methods such as 1D/2D NMR and Mass Spectrometry.^[3]



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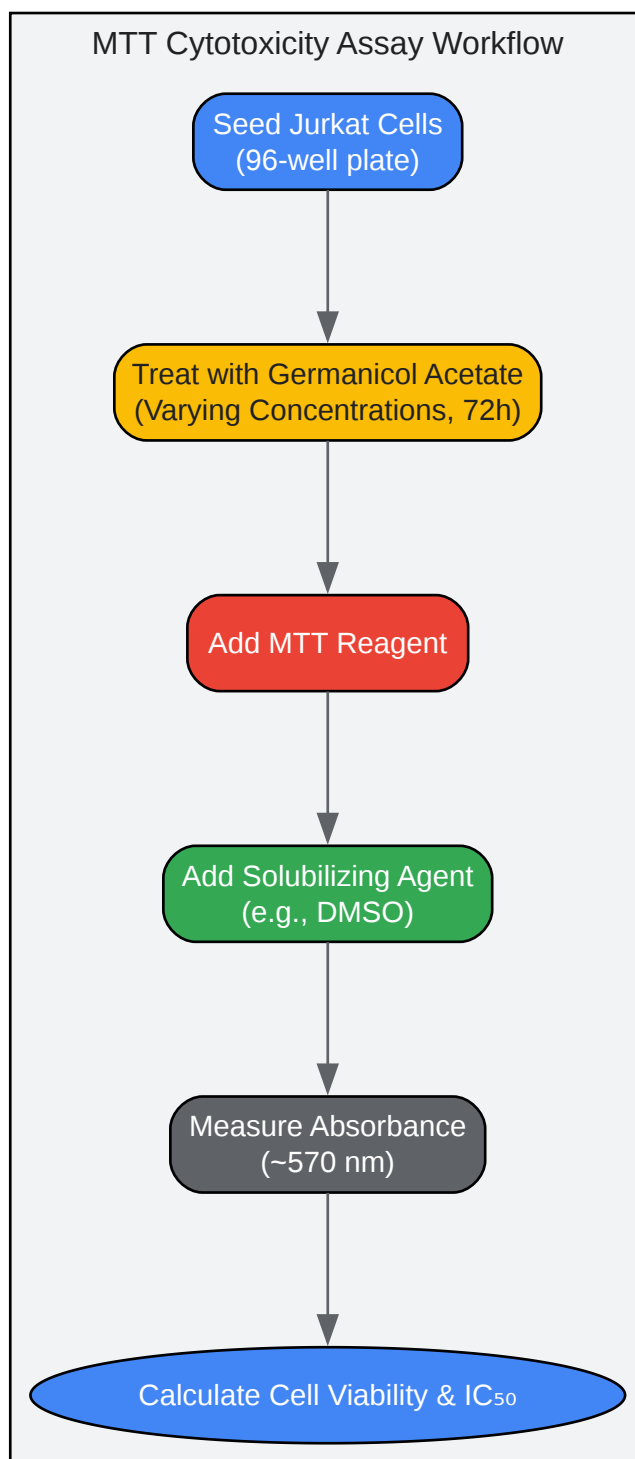
*Caption: General workflow for the isolation of **Germanicol acetate**.*

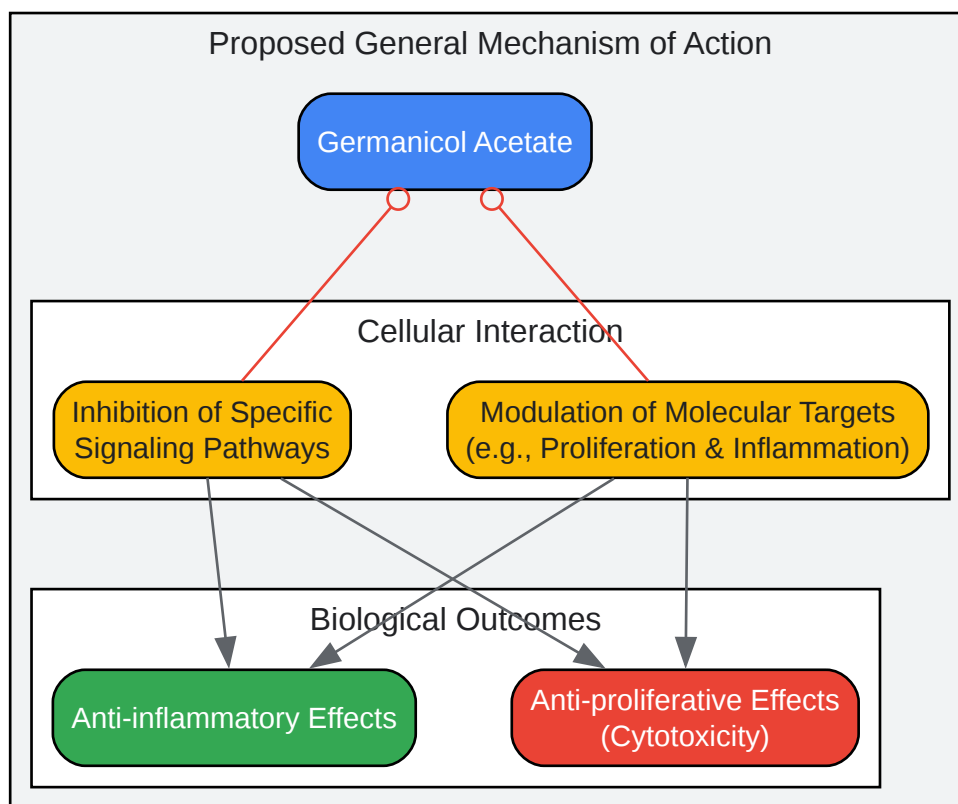
In Vitro Cytotoxicity Testing (MTT Assay)

The cytotoxic effects of **Germanicol acetate** and its parent extracts are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^[3]

Protocol: MTT Assay for Jurkat Cells^[3]

- **Cell Seeding:** Jurkat cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize.
- **Compound Treatment:** Cells are treated with various concentrations of **Germanicol acetate** (or the test extract) and a control (e.g., vincristine) for a specified period (e.g., 72 hours).
- **MTT Incubation:** MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured using a microplate reader at a specific wavelength (typically ~570 nm).
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.





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